REACTION_CXSMILES
|
[Na].Cl.[NH2:3][C:4]([NH2:6])=[NH:5].[Br:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][C:14](O)=[C:15]2[C:18]([O:20]CC)=[O:19])=[CH:10][CH:9]=1.[OH-].[Na+:25]>C(O)C>[O-:19][CH2:18][CH3:15].[Na+:25].[NH2:5][C:4]1[NH:6][C:18](=[O:20])[C:15]2[C:16]3[CH:17]=[C:8]([Br:7])[CH:9]=[CH:10][C:11]=3[CH2:12][CH2:13][C:14]=2[N:3]=1 |f:1.2,4.5,7.8,^1:0|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
ethyl 7-bromo-3,4-dihydro-2-hydroxy-1-naphthoate
|
Quantity
|
11.72 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CCC(=C(C2=C1)C(=O)OCC)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow-colored foam which
|
Type
|
EXTRACTION
|
Details
|
The basic solution was extracted with ether and neutralized with acetic acid: water (1:9)
|
Type
|
CUSTOM
|
Details
|
precipitation of the product
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
21.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=2CCC3=C(C2C(N1)=O)C=C(C=C3)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |